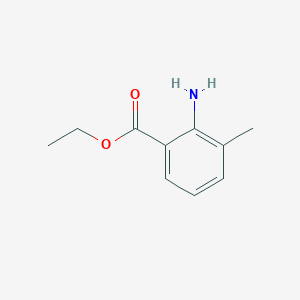

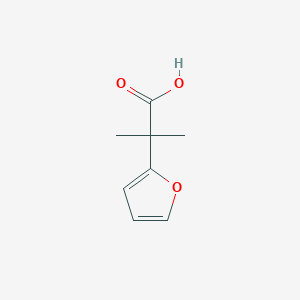

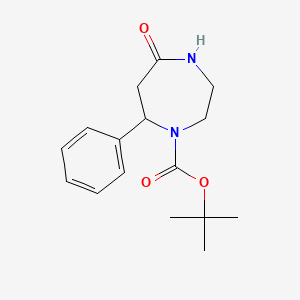

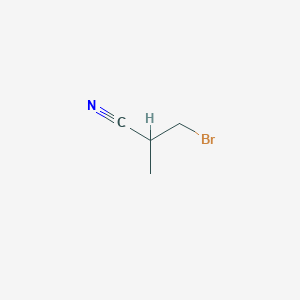

![molecular formula C10H10ClF3N2O2 B1342733 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006470-39-8](/img/structure/B1342733.png)

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid” is a useful research chemical . It has a molecular weight of 282.65 and a molecular formula of C10H10ClF3N2O2 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazol ring attached to a propanoic acid group . The pyrazol ring is substituted with a chloro group, a cyclopropyl group, and a trifluoromethyl group .Scientific Research Applications

Synthesis and Heterocyclic Chemistry

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid and its derivatives have been extensively explored in the synthesis of heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals. For instance, reactions involving methyl 3-cyclopropyl-3-oxopropanoate with various reagents have led to the formation of a variety of heterocyclic compounds, such as pyrroles, dihydropyridines, and benzofurans. These reactions showcase the compound's utility in creating structurally diverse heterocycles with potential biological and material applications (Pokhodylo, Matiichuk, & Obushak, 2010).

Insecticidal Applications

The compound has been evaluated for its insecticidal properties, demonstrating its versatility beyond merely chemical synthesis. For example, research on the insecticidal candidate tyclopyrazoflor involved [3 + 2] cyclization strategies to prepare key intermediates related to 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, highlighting its potential in developing new agrochemical products (Yang et al., 2019).

Crystal Structure Analysis

The detailed structural analysis of compounds related to 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has been crucial in understanding their chemical behavior and potential applications. Single-crystal X-ray analysis has been utilized to unambiguously determine the structures of these compounds, providing insights into their reactivity and interactions. Such analyses are essential for the rational design of new compounds with desired properties (Kumarasinghe, Hruby, & Nichol, 2009).

Copper-Catalyzed Syntheses

Copper-catalyzed reactions have been employed to synthesize derivatives of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid. These methodologies offer broad substrate scope and functional group compatibility, facilitating the synthesis of pyrazol-1-yl propanoic acids with trifluoromethylated patterns. Such synthetic approaches expand the toolkit available for constructing complex molecules efficiently and selectively (Zhang et al., 2021).

properties

IUPAC Name |

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2O2/c1-4(9(17)18)16-7(5-2-3-5)6(11)8(15-16)10(12,13)14/h4-5H,2-3H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZYIAQTUJTWAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=C(C(=N1)C(F)(F)F)Cl)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.